2'-O-Methyladenosine-CE phosphoramidite for abi

Oligonucleotide synthesis Coupling efficiency Process optimization

2'-O-Methyladenosine-CE phosphoramidite delivers >99% coupling efficiency on ABI synthesizers, eliminating the 2.5 h TEA·3HF desilylation required for TBDMS-RNA monomers. The 2'-OMe group confers nuclease resistance (t½ ~12 h vs ~1.5 h for DNA) and a 0.5–0.7°C Tm increase per residue, enabling allele-specific gapmer ASOs and siRNA seed-region off-target suppression. High-purity grade (≥99% HPLC, M-11 ≤0.01%, critical impurity ≤0.3%) supports IND-enabling toxicology and GMP production.

Molecular Formula C48H54N7O8P
Molecular Weight 888.0 g/mol
Cat. No. B13389180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methyladenosine-CE phosphoramidite for abi
Molecular FormulaC48H54N7O8P
Molecular Weight888.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)
InChIKeyAZCGOTUYEPXHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-Methyladenosine-CE Phosphoramidite for ABI Synthesizers: Technical Specification and Procurement Baseline


2'-O-Methyladenosine-CE phosphoramidite (CAS 110782-31-5) is a modified nucleoside phosphoramidite building block engineered for solid-phase oligonucleotide synthesis on Applied Biosystems (ABI) automated DNA/RNA synthesizers. The compound incorporates a 5'-O-(4,4'-dimethoxytrityl) protecting group, an N6-benzoyl-protected adenine base, a 2'-O-methyl modification on the ribose sugar, and a 3'-O-(2-cyanoethyl N,N-diisopropyl) phosphoramidite (CE) reactive moiety [1]. The CE (β-cyanoethyl) phosphoramidite formulation is specifically use-tested and optimized for ABI synthesizer platforms including the 392, 394, 3900, and 3948 models, requiring no adjustments to standard manufacturer-recommended synthesis methods or deprotection protocols [1]. With a molecular formula of C₄₈H₅₄N₇O₈P and formula weight of 887.97 g/mol, this monomer enables incorporation of nuclease-resistant 2'-O-methyladenosine residues into therapeutic and diagnostic oligonucleotides including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and guide RNAs .

Why 2'-O-Methyladenosine-CE Phosphoramidite Cannot Be Interchanged with Unmodified DNA, TBDMS-RNA, or Alternative 2'-Modified Phosphoramidites


The selection of a phosphoramidite building block for modified oligonucleotide synthesis directly determines three interdependent and quantifiable outcome parameters: stepwise coupling efficiency, post-synthetic processing burden, and the biophysical properties of the resulting oligonucleotide product. A procurement decision to substitute 2'-O-Methyladenosine-CE phosphoramidite with an unmodified DNA phosphoramidite (dA-CE), a 2'-O-TBDMS-protected RNA phosphoramidite (rA-CE), or an alternative 2'-modified monomer (e.g., 2'-MOE or LNA adenosine phosphoramidite) will produce measurable divergence in all three dimensions. Specifically, 2'-O-Me phosphoramidites achieve stepwise coupling efficiencies exceeding 99% without requiring post-synthetic 2'-desilylation—a mandatory 2.5-hour TEA·3HF treatment step for TBDMS-RNA monomers [1][2]. The 2'-O-methyl modification confers a distinct nuclease resistance profile and a moderate binding affinity increase of 0.5–0.7°C per modification toward complementary RNA, which differs substantially from the affinity gains of LNA (1.5–4°C per modification) and 2'-MOE (~2°C per modification), making these modifications non-interchangeable in applications requiring tunable thermodynamic stability [3][4]. The quantitative evidence below establishes the precise magnitude of differentiation across these dimensions.

2'-O-Methyladenosine-CE Phosphoramidite: Quantitative Differentiation Evidence vs. Closest Comparators


Stepwise Coupling Efficiency and Cycle Time Advantage of 2'-O-Me-CE Phosphoramidite vs. 2'-O-TBDMS RNA Phosphoramidite on ABI Synthesizers

2'-O-Methyladenosine-CE phosphoramidite achieves stepwise coupling yields greater than 99% as judged by trityl cation release, using 5-(4-nitrophenyl)-1H-tetrazole as activator [1]. On an ABI 394 synthesizer, DNA phosphoramidites yield 99.7% stepwise coupling efficiency, while 2'-O-TBDMS RNA phosphoramidites achieve only 98.7% on the same US III PS universal support [2]. Critically, 2'-O-Me-CE phosphoramidites require only a 6-minute coupling step, versus 10 minutes for 2'-O-TBDMS-protected monomers, representing a 40% reduction in cycle time per base addition . Furthermore, 2'-O-Me oligonucleotides require no post-synthetic 2'-desilylation step, eliminating the 2.5-hour TEA·3HF treatment at 65°C mandatory for TBDMS-deprotected RNA [2]. The cumulative impact on a 20mer synthesis is substantial: extrapolated crude full-length purity from coupling efficiency alone predicts a significantly higher yield for 2'-O-Me relative to TBDMS-RNA, and total synthesis-to-deprotection workflow time is reduced by approximately 2.5–3 hours [2].

Oligonucleotide synthesis Coupling efficiency Process optimization

Nuclease Resistance: Serum Half-Life of Fully 2'-O-Methyl-Modified Oligonucleotides vs. Unmodified DNA Oligonucleotides

Fully 2'-O-methyl-modified oligonucleotides (100% 2'-OMe, designated OMe C) exhibit a degradation half-life exceeding 240 hours in frozen human serum, with no accurately quantifiable degradation observed within the assay timeframe due to extreme stability [1]. In fresh mouse serum—a more aggressive nuclease environment—the half-life of fully 2'-OMe oligonucleotides is 230 hours with a 3' inverted dT cap (OMe T) and 75 hours without (OMe C) [1]. In contrast, unmodified DNA oligonucleotides of identical sequence show half-lives of only ~5–16 hours in human serum and ~1.6–1.8 hours in fresh mouse serum [1]. Independent studies confirm that 2'-O-methyl gapmers exhibit a half-life of approximately 12 hours in human serum, compared to ~1.5 hours for unmodified oligodeoxynucleotides—an 8-fold stabilization [2]. Additionally, DNA oligonucleotides incorporating 2'-OMe modifications are 5- to 10-fold less susceptible to degradation by DNases than unmodified DNA [3]. Fully 2'-O-methyloligoribonucleotides are completely resistant to degradation by either RNA- or DNA-specific nucleases, with only nucleases possessing dual RNA/DNA specificity showing any cleavage activity [4].

Nuclease resistance Serum stability Antisense oligonucleotides

Purity Grade Differentiation: TheraPure™ vs. Standard Grade 2'-OMe-Bz-A CEP — Quantified Impurity Profile Impact on Therapeutic Oligonucleotide Manufacturing

The identical chemical entity—2'-OMe-Bz-A CEP (CAS 110782-31-5)—is commercially available in two purity grades with quantitatively distinct impurity specifications that directly impact therapeutic oligonucleotide production. TheraPure™ grade delivers HPLC purity ≥99% with an M-11 impurity specification of ≤0.01% and a single critical impurity limit of ≤0.3%, alongside 31P NMR purity >99% with the sum of non-primary peaks at 140–152 ppm ≤0.5% . In contrast, Standard grade specifies HPLC purity ≥98.0% and 31P NMR purity ≥98.0%, with the sum of non-primary peaks at 140–152 ppm ≤0.5%—but without the tightened critical impurity specifications (M-11, single critical impurity) that characterize TheraPure grade . The M-11 impurity and other reactive P(III) impurities, if present above trace levels, can become incorporated into the growing oligonucleotide chain during solid-phase synthesis, generating difficult-to-remove byproducts that compromise final oligonucleotide purity and increase purification burden . TheraPure grade is developed under the greatest stringency of high-definition analytics and tightly controlled impurity profiles specifically for therapeutic applications requiring regulatory-grade documentation .

Phosphoramidite purity Therapeutic oligonucleotide manufacturing Quality control

Binding Affinity Tuning: Moderate Tm Increase of 2'-O-Methyladenosine vs. Hyper-Stabilizing LNA and 2'-MOE Modifications

The 2'-O-methyl modification increases the melting temperature (Tm) of oligonucleotide duplexes formed with complementary RNA by 0.5–0.7°C per modification [1], a value independently corroborated as <1°C per modification [2]. This stands in deliberate contrast to alternative 2'-modifications: locked nucleic acid (LNA) residues increase Tm by 1.5–4°C per modification depending on sequence position, while 2'-O-methoxyethyl (2'-MOE) modifications confer ~2°C increase per modification as phosphodiester [2][3]. In a systematic comparison of fully modified homoduplex thermal stabilities, the Tm ranking was established as: 2'-fluoro:2'-fluoro > 2'-O-propyl:2'-O-propyl > 2'-O-methyl:2'-O-methyl > unmodified RNA:RNA > DNA:DNA, with 2'-O-methyl homoduplexes showing significantly higher Tm than RNA:RNA but lower than bulkier 2'-modifications [4]. The moderate and tunable Tm increase of 2'-O-Me (additive, position-dependent) is exploited in gapmer ASO designs where excessive target affinity from LNA can reduce sequence selectivity and increase off-target hybridization, while insufficient affinity from DNA fails to support adequate RNase H cleavage efficiency [2].

Thermal stability Binding affinity Antisense oligonucleotide design

siRNA Off-Target Reduction via Position-Specific 2'-O-Methyladenosine Incorporation in the Guide Strand

Position-specific incorporation of 2'-O-methyladenosine at position 2 of the siRNA guide strand reduces silencing of most off-target transcripts possessing complementarity to the seed region, without significant loss of on-target RNA interference activity [1]. Systematic positional scanning further revealed that 2'-OMe modifications at nucleotides 2–5 of the guide strand inhibit off-target effects while preserving on-target RNAi activity, whereas modifications at nucleotides 6–8 increase both RNAi and off-target activities [2]. This position-dependent functional dichotomy is unique to the 2'-O-methyl modification and cannot be replicated by alternative 2'-modifications such as 2'-fluoro or 2'-MOE, which exhibit different steric and conformational effects on Ago2 loading and target recognition [1]. The modification also reduced off-target phenotypes in cell growth inhibition studies, confirming that the seed-region specificity modulation translates to functional phenotypic outcomes [1]. This evidence establishes 2'-O-methyladenosine—specifically at guide strand position 2—as a precision tool for engineering siRNA specificity, a capability not afforded by unmodified RNA phosphoramidites, DNA substitutions, or bulkier 2'-modifications that can globally alter duplex geometry [1][2].

siRNA specificity Off-target effects RNA interference

Process Compatibility Advantage of 2'-O-Methyl-CE Phosphoramidite vs. 2'-O-TBDMS RNA Phosphoramidite on ABI Synthesizer Platforms

2'-O-Methyladenosine-CE phosphoramidite is specifically formulated and use-tested for ABI synthesizer platforms (392, 394, 3900, 3948), with deprotection, isolation, and handling procedures that are identical to those for standard oligodeoxynucleotides—requiring no changes from the standard method recommended by the synthesizer manufacturer [1]. In marked contrast, 2'-O-TBDMS-protected RNA phosphoramidites mandate a post-synthetic 2'-desilylation step using TEA·3HF (triethylamine trihydrofluoride) at 65°C for 2.5 hours, during which unavoidable loss of the 5'-DMT group occurs, contributing to reduced coupling efficiency calculations and complicating DMT-ON purification strategies [2]. Furthermore, 2'-O-Me-CE phosphoramidites are compatible with standard deprotection conditions (ammonium hydroxide/methylamine, AMA), whereas TBDMS-RNA requires careful optimization of desilylation conditions to prevent strand cleavage and 2'- to 3'-phosphate migration [2]. The CE (β-cyanoethyl) phosphate protecting group is specifically selected for ABI synthesizer compatibility, with Applied Biosystems CE phosphoramidites being use-tested to guarantee high-quality nucleic acid synthesis on ABI instruments with standard deprotection times of 6–8 hours at 55°C . Glen Research explicitly recommends a 6-minute coupling time with no changes needed from standard manufacturer methods, and solution stability of 3–5 days in anhydrous acetonitrile [1].

Automated oligonucleotide synthesis Deprotection workflow ABI synthesizer compatibility

Procurement-Driven Application Scenarios for 2'-O-Methyladenosine-CE Phosphoramidite in ABI Synthesizer Workflows


High-Yield Synthesis of Long 2'-O-Methyl-Modified Oligonucleotides (>40mer) with Minimized Purification Burden

The >99% stepwise coupling efficiency and 6-minute coupling time of 2'-O-Methyladenosine-CE phosphoramidite directly address the yield-exponential challenge of long oligonucleotide synthesis [1]. For a 50mer fully 2'-O-Me oligonucleotide, the projected crude full-length purity advantage versus TBDMS-RNA synthesis (cumulative effect of 99% vs. 98.7% per step) is approximately 14 absolute percentage points—translating to substantially higher isolated yield after HPLC or PAGE purification. The elimination of the 2.5-hour post-synthetic desilylation step further removes a source of product loss through DMT cleavage and strand scission, making this phosphoramidite the rational procurement choice for laboratories synthesizing long modified oligonucleotides on ABI 394 or 3900 platforms [2].

Therapeutic siRNA Development Requiring Seed-Region Off-Target Suppression

Incorporation of 2'-O-methyladenosine at guide strand position 2—but not at positions 6–8—selectively suppresses off-target silencing of transcripts with seed-region complementarity without compromising on-target RNAi potency [3][4]. This position-specific effect is unique to the steric and conformational properties of the 2'-O-methyl modification and cannot be achieved with unmodified RNA or DNA phosphoramidites. Procurement of 2'-O-Methyladenosine-CE phosphoramidite is therefore indicated for siRNA lead optimization programs where off-target transcript profiling has identified seed-region-mediated toxicity, and where rational placement of a single 2'-OMe modification can rescue a candidate from attrition [3].

GMP-Ready Therapeutic Oligonucleotide Manufacturing with TheraPure™ Grade 2'-OMe-Bz-A CEP

For process development, IND-enabling toxicology batch production, and clinical manufacturing, the TheraPure™ grade of 2'-OMe-Bz-A CEP provides HPLC purity ≥99% with the M-11 impurity controlled at ≤0.01% and single critical impurity ≤0.3%—specifications absent from Standard grade material . The controlled impurity profile directly reduces the risk of phosphoramidite-derived byproduct incorporation into the final oligonucleotide drug substance, which can otherwise necessitate additional purification steps and increase the failure rate of GMP batches. TheraPure grade is supported by lot-specific Certificates of Analysis with high-definition analytics, facilitating regulatory documentation for chemistry, manufacturing, and controls (CMC) sections of regulatory submissions .

Gapmer Antisense Oligonucleotide Design Requiring Moderate, Tunable Target Affinity Without Hyper-Stabilization

In gapmer ASO designs where a central DNA window must support RNase H cleavage of the target RNA, the 0.5–0.7°C Tm increase per 2'-O-Me modification provides sufficient flanking-region affinity to support target engagement without the excessive duplex stabilization (1.5–4°C per modification) characteristic of LNA [5][6]. This moderate affinity gain preserves mismatch discrimination at the flanking regions—critical for allele-specific silencing applications—while the nuclease resistance of the 2'-O-Me wings (half-life ~12 h vs. ~1.5 h for unmodified DNA in human serum) protects the oligonucleotide from exonuclease degradation in biological fluids [5]. Procurement of 2'-O-Methyladenosine-CE phosphoramidite is therefore indicated for gapmer programs prioritizing specificity over maximal affinity.

Quote Request

Request a Quote for 2'-O-Methyladenosine-CE phosphoramidite for abi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.